1-(3-Methyl-4-nitrophenyl)pentan-1-one
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Overview
Description
1-(3-Methyl-4-nitrophenyl)pentan-1-one is an organic compound that belongs to the class of aromatic ketones It features a nitro group and a methyl group attached to a benzene ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-4-nitrophenyl)pentan-1-one typically involves the nitration of 3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group to the aromatic ring, and the acylation reaction attaches the pentanone chain to the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes, utilizing catalysts such as aluminum chloride for the Friedel-Crafts reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-4-nitrophenyl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
1-(3-Methyl-4-nitrophenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-nitrophenyl)pentan-1-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions,
Properties
CAS No. |
61493-17-2 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(3-methyl-4-nitrophenyl)pentan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8H,3-5H2,1-2H3 |
InChI Key |
FMHFXXRKMQWBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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